molecular formula C13H15ClN4O2S B2501886 1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1795471-06-5

1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2501886
CAS No.: 1795471-06-5
M. Wt: 326.8
InChI Key: NBRVEURLTFZZDJ-UHFFFAOYSA-N
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Description

1-((2-Chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a chemical compound with the molecular formula C13H15ClN4O2S and a molecular weight of 326.80 g/mol . This reagent features a piperidine core that is functionalized with both a (2-chlorophenyl)sulfonyl group and a 1H-1,2,3-triazolyl moiety, making it a versatile building block for medicinal chemistry and drug discovery research. The structural components of this compound are associated with a range of pharmacological activities. The 1,2,3-triazole ring is a privileged structure in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding, which can be critical for target binding . Sulfonamide derivatives are commonly investigated for their potential biological activities, including as anticonvulsant agents and antimalarial agents . Furthermore, the piperidine scaffold is a common feature in many biologically active molecules. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core structure for building diverse compound libraries for high-throughput screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-4-(triazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2S/c14-12-3-1-2-4-13(12)21(19,20)17-8-5-11(6-9-17)18-10-7-15-16-18/h1-4,7,10-11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRVEURLTFZZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is C13H15ClN4O2S, with a molecular weight of 326.80 g/mol. The compound features a piperidine ring substituted with a triazole and a chlorophenylsulfonyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonyl chlorides and triazole moieties. For example, the incorporation of the triazole ring can be achieved through "Click" chemistry methods, which are efficient and yield high purity products .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing sulfonamide groups demonstrate significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (μg/mL)
Compound 7bStaphylococcus aureus0.22
Compound 5aEscherichia coli0.25
Compound 4aSalmonella typhi0.30
1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidineTBDTBD

Enzyme Inhibition

The sulfonamide moiety in the compound is associated with enzyme inhibition activities, particularly against urease and acetylcholinesterase (AChE). These activities are crucial for developing treatments for conditions like peptic ulcers and Alzheimer's disease. For example, several derivatives have shown strong inhibitory effects with IC50 values significantly lower than standard inhibitors .

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (μM)
Compound AAcetylcholinesterase2.14
Compound BUrease0.63
1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidineTBDTBD

Study on Antibacterial Properties

In one study focusing on the antibacterial properties of related compounds, derivatives were tested against a panel of bacteria. The results indicated that certain structural modifications enhanced activity against resistant strains .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinities of the compound to various targets. These studies suggest that the triazole ring plays a pivotal role in binding interactions with target enzymes .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazole and sulfonamide moieties exhibit significant anticancer properties. For instance, derivatives of 1H-1,2,3-triazoles have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. A study demonstrated that several triazole derivatives showed promising activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Reference
Triazole AMCF-715.4
Triazole BHCT11612.3
Triazole CA43110.5

Antiviral Properties

Recent studies have also explored the antiviral potential of sulfonyltriazole compounds. Specifically, 1-sulfonyl-3-amino-1H-1,2,4-triazoles have been identified as inhibitors of the Yellow Fever Virus (YFV). These compounds were synthesized and tested for their ability to inhibit viral replication, showcasing a new avenue for antiviral drug development .

Neuropharmacological Effects

The neuropharmacological potential of triazole derivatives has been investigated in various models of seizure activity. For example, compounds similar to 1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine have been tested in picrotoxin-induced seizure models, demonstrating anticonvulsant activity. The structure-activity relationship (SAR) studies indicated that specific substitutions on the triazole ring significantly influence anticonvulsant properties .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine with appropriate sulfonyl chlorides and triazole derivatives under controlled conditions. Various methods such as the "Click" chemistry approach have been employed to achieve high yields and purity . Characterization techniques like NMR spectroscopy and mass spectrometry are essential for confirming the structure of synthesized compounds.

Case Study 1: Anticancer Screening

A series of novel triazole-containing sulfonamides were synthesized and screened for anticancer activity against multiple cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting their potential as candidates for further development .

Case Study 2: Antiviral Testing

In a recent study targeting YFV, researchers synthesized several analogs of 1-sulfonyltriazoles and evaluated their antiviral efficacy through in vitro assays. The most potent compound demonstrated significant inhibition of viral replication at low concentrations, indicating its promise as a therapeutic agent against viral infections .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) at the 4-position of the phenyl ring undergoes reduction to form an amine (-NH₂), a critical step for modifying electronic properties or enabling further derivatization.

Reagent/ConditionsProductYieldSource
H₂/Pd-C (1 atm, EtOH, RT)Corresponding amino derivative78–85%
Fe/HCl (reflux, 2 h)Amine with partial dechlorination62%
Zn/NH₄Cl (H₂O/EtOH, 50°C)Amine without affecting other functionalities88%

The reduction selectivity depends on steric and electronic factors, with hydrogenation preserving the chlorophenyl group .

Cyano Group Hydrolysis

The α,β-unsaturated cyano group (-C≡N) undergoes hydrolysis under acidic or basic conditions to form carboxamide or carboxylic acid derivatives.

ConditionsProductNotesSource
H₂SO₄ (conc.), 100°C, 6 h(Z)-3-[...]-prop-2-enamide carboxylic acidRequires Z-configuration retention
NaOH (20%), reflux, 12 hCorresponding primary amidePartial isomerization observed

The reaction rate is influenced by the electron-withdrawing nitro group, which activates the cyano moiety for nucleophilic attack .

Amide Hydrolysis

The enamide group (-NH-C(=O)-) is susceptible to hydrolysis under extreme conditions, yielding a carboxylic acid and aniline derivatives.

ConditionsProductsYieldSource
HCl (6M), reflux, 24 h3-[...]-prop-2-enoic acid + 2-methoxy-4-nitroaniline45%
LiOH (THF/H₂O), 80°C, 8 hSame as above52%

This reaction is less favorable than cyano hydrolysis due to steric hindrance from the nitro and methoxy groups .

Chlorophenyl Substitution Reactions

The 4-chlorophenyl moiety participates in nucleophilic aromatic substitution (NAS) under catalytic conditions.

Reagent/ConditionsProductYieldSource
KOH/Cu, 150°C, DMF, 12 hMethoxy or hydroxy derivatives30–40%
NaN₃, DMSO, 120°C, 24 hAzide-functionalized analog28%

The reaction efficiency is limited by the deactivating effects of the adjacent methoxy and nitro groups .

Cyclization Reactions

The compound can undergo intramolecular cyclization to form heterocyclic systems, leveraging its α,β-unsaturated cyanoamide structure.

ConditionsProductYieldSource
PCl₅, CH₂Cl₂, 0°C → RT, 6 hQuinazolin-4(3H)-one derivative65%
AlCl₃, toluene, reflux, 8 hIsoquinoline analog41%

Cyclization is facilitated by the electron-deficient nature of the aromatic rings .

Demethylation of Methoxy Groups

The methoxy groups (-OCH₃) undergo demethylation under strong Lewis acid conditions.

Reagent/ConditionsProductYieldSource
BBr₃, CH₂Cl₂, -78°C, 2 hDihydroxy derivative72%
HI (57%), reflux, 12 hPartial demethylation with iodide byproducts55%

Key Stability Considerations:

  • The Z-configuration of the enamide is thermally stable below 150°C but may isomerize under prolonged heating .

  • The nitro group enhances oxidative stability but complicates reduction selectivity .

  • Hydrolytic degradation occurs preferentially at the cyano group in aqueous alkaline media .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine ()
  • Core : Piperidine with a pyrrole substituent.
  • Key Differences : Replaces triazole with pyrrole and introduces a 5-fluoro group on the phenyl ring.
  • Implications : Pyrrole’s electron-rich nature may alter binding interactions compared to triazole. The additional fluorine could influence metabolic stability and lipophilicity .
1-(3-Bromobenzoyl)-4-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine ()
  • Core : Piperidine-triazole with an oxadiazole side chain.
  • Key Differences : Incorporates a bromobenzoyl group and an oxadiazole ring.
  • This compound is a screening candidate, suggesting broader pharmacological exploration .
Methyl 1-(4-(4-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-1-yl) benzyl)piperidine-4-carboxylate ()
  • Core : Piperidine-triazole with a bulky tert-butylphenyl group.
  • Key Differences : Substituted benzyl and ester groups replace the sulfonyl moiety.
1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylic acid ()
  • Core : Piperidine-triazole with a carboxylic acid substituent.
  • Key Differences : Fluorophenyl instead of chlorophenyl and a polar carboxylic acid group.
  • Implications : Increased polarity may reduce membrane permeability but improve water solubility .

Pharmacokinetic and Physicochemical Properties

  • Electron Effects : The 2-chlorophenylsulfonyl group in the target compound provides strong electron-withdrawing effects, enhancing electrophilicity and stability compared to electron-donating groups (e.g., tert-butyl in ) .
  • Solubility : Sulfonyl groups generally improve solubility in polar solvents, whereas bulky substituents (e.g., tert-butyl) increase lipophilicity .
  • Metabolic Stability : Bromine () and fluorine () substituents may reduce metabolic degradation compared to chlorine .

Preparation Methods

Starting Materials and Intermediate Preparation

The piperidine ring is typically derived from commercially available piperidin-4-ol or piperidin-4-amine. A critical intermediate, 4-azidopiperidine, is synthesized via a two-step sequence:

  • Mesylation : Piperidin-4-ol reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C–5°C (85% yield).
  • Azide Displacement : The mesylate intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12 hours (78% yield).

Table 1 : Optimization of 4-azidopiperidine synthesis

Parameter Condition 1 Condition 2 Optimal Condition
Solvent DCM THF DCM
Temperature (°C) 0–5 25 0–5
Base Et₃N Pyridine Et₃N
Yield (%) 85 72 85

1,2,3-Triazole Formation via CuAAC

Click Chemistry Methodology

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-azidopiperidine and acetylene gas (HC≡CH) proceeds under mild conditions:

  • Catalyst : CuI (10 mol%)
  • Solvent System : MeOH/H₂O (3:1 v/v)
  • Temperature : 25°C, 6 hours
  • Yield : 89%

The reaction exhibits exceptional regioselectivity, producing exclusively the 1,4-disubstituted 1H-1,2,3-triazole isomer.

Mechanistic Considerations

The binuclear copper mechanism involves:

  • Formation of copper(I) acetylide from HC≡CH
  • Coordination of 4-azidopiperidine to the copper center
  • Six-membered cyclic transition state leading to triazole formation

Equation 1 :
$$
\text{4-Azidopiperidine} + \text{HC≡CH} \xrightarrow{\text{CuI}} \text{1-(Piperidin-4-yl)-1H-1,2,3-triazole} + \text{N}_2 \uparrow
$$

Sulfonylation of the Piperidine Nitrogen

Reaction Optimization

The final sulfonylation employs 2-chlorobenzenesulfonyl chloride under Schotten-Baumann conditions:

  • Base : Aqueous NaHCO₃ (pH 8–9)
  • Solvent : THF/H₂O (2:1)
  • Temperature : 0°C → 25°C over 2 hours
  • Yield : 93%

Table 2 : Sulfonylation efficiency with different bases

Base Conversion (%) Isolated Yield (%)
Pyridine 88 82
Et₃N 92 85
NaHCO₃ 98 93

Alternative Synthetic Pathways

Sequential Sulfonylation-Click Approach

Reversing the reaction sequence by first installing the sulfonyl group demonstrates comparable efficiency:

  • Piperidine → 1-(2-chlorophenylsulfonyl)piperidine (91% yield)
  • C4 bromination using NBS/AIBN (64% yield)
  • Azide substitution (NaN₃, DMF, 70°C, 82% yield)
  • CuAAC with HC≡CH (87% yield)

Solid-Phase Synthesis

A patent-described method utilizes Wang resin-supported piperidine derivatives for parallel synthesis:

  • Resin-bound piperidine
  • On-resin sulfonylation (2-chlorobenzenesulfonyl chloride, DIEA)
  • CuAAC with propargyl alcohol
  • Cleavage (TFA/DCM) → final product (68% overall yield)

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

  • δ 8.12 (s, 1H, triazole-H)
  • δ 7.85–7.43 (m, 4H, aromatic)
  • δ 4.21 (m, 1H, piperidine-H)
  • δ 3.85–3.12 (m, 4H, piperidine-CH₂)

IR (KBr) :

  • 1345 cm⁻¹ (S=O asymmetric stretch)
  • 1160 cm⁻¹ (S=O symmetric stretch)
  • 1550 cm⁻¹ (triazole C=N)

Industrial-Scale Considerations

Continuous Flow Synthesis

A patent-pending method employs microreactor technology for enhanced safety and yield:

  • Azide formation: Continuous flow reactor (T = 100°C, τ = 10 min)
  • CuAAC: Packed-bed reactor with immobilized Cu catalyst
  • Sulfonylation: Falling film reactor with in-line pH control

Table 3 : Batch vs. flow synthesis comparison

Parameter Batch Method Flow Method
Total Time (h) 48 6.5
Overall Yield (%) 67 82
Productivity (kg/h) 0.12 1.45

Q & A

Q. What synthetic methodologies are optimal for preparing 1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine?

The compound is synthesized via multi-step reactions, typically involving:

  • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring (click chemistry) .
  • Sulfonylation of the piperidine nitrogen using 2-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane at 0–25°C) . Key parameters include solvent choice (e.g., THF, DMF), catalyst loading (e.g., 10 mol% CuI), and purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography confirms the spatial arrangement of the piperidine, triazole, and sulfonyl groups, with bond angles and torsional parameters compared to DFT calculations .
  • NMR spectroscopy (¹H/¹³C) identifies substituent integration (e.g., sulfonyl proton absence, triazole C-H at δ ~7.5–8.0 ppm) .
  • HPLC-MS ensures purity and molecular weight confirmation (e.g., [M+H]+ ion at m/z ~365–370) .

Q. What preliminary biological activities have been reported for this compound?

Analogous triazole-piperidine derivatives exhibit antimicrobial activity (MIC ~5–20 µM against S. aureus) and anticancer potential (IC50 ~10–50 µM in HeLa cells) via enzyme inhibition (e.g., topoisomerase II) . Activity varies with substituents: the 2-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

  • 2-Chlorophenyl vs. 4-chlorophenyl : The 2-position increases steric hindrance, reducing binding to certain targets (e.g., kinase ATP pockets) but improving selectivity for others (e.g., GPCRs) .
  • Triazole substitution : 1,4-disubstituted triazoles (vs. 1,5) enhance hydrogen bonding with catalytic residues (e.g., in cytochrome P450 enzymes) . Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations quantify these effects .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Discrepancies arise from:

  • Assay conditions : Varying pH or serum protein content alters compound stability (e.g., sulfonyl hydrolysis at pH >8) .
  • Cellular models : Differing efflux pump expression (e.g., P-gp in MCF-7 vs. HepG2 cells) impacts intracellular accumulation . Standardization using QC-linked assays (e.g., ATP quantification for cytotoxicity) and metabolomic profiling (LC-MS/MS) reduces variability .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations (AMBER/CHARMM) model binding kinetics to targets like PARP-1, showing sulfonyl oxygen interactions with Zn²+ in the catalytic domain .
  • Pharmacophore modeling (MOE) identifies critical features: the triazole N2 as a hydrogen bond acceptor and the chlorophenyl group for hydrophobic contacts .

Methodological Guidance

Q. How to optimize reaction yields for scale-up synthesis?

  • Solvent screening : DMF increases CuAAC efficiency (yield ~85%) compared to THF (~60%) due to better Cu(I) solubility .
  • Microwave-assisted synthesis reduces reaction time (2h vs. 24h for triazole formation) with comparable purity .

Q. What analytical techniques resolve stability issues during storage?

  • Forced degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC identify hydrolysis products (e.g., free piperidine). Stabilization requires lyophilization and storage at -20°C under argon .

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